gp100 (154-162) -

gp100 (154-162)

Catalog Number: EVT-243814
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanocyte protein PMEL;gp100;pmel 17
Overview

gp100 (154-162) is a peptide derived from the gp100 protein, which is a significant melanoma-associated antigen. This particular peptide, with the sequence KTWGQYWQV, is recognized by T cells in the context of human leukocyte antigen A2, making it crucial for immunological responses against melanoma. The gp100 protein itself is involved in melanin synthesis and is expressed in melanocytes, which are cells that produce pigment in the skin. The peptide has been studied extensively for its potential role in cancer immunotherapy, particularly in melanoma treatment.

Source and Classification

The gp100 protein was initially identified as a tumor-associated antigen due to its expression in melanoma cells. It belongs to a class of proteins known as differentiation antigens, which are typically expressed in specific cell types and can elicit an immune response when presented by major histocompatibility complex molecules. The classification of gp100 falls under tumor antigens and is specifically categorized as a melanoma-associated antigen due to its relevance in melanoma pathology.

Synthesis Analysis

Methods

The synthesis of gp100 (154-162) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Amino acids are activated and coupled to the resin-bound growing peptide chain.
    • The process involves deprotection steps to remove protective groups from amino acids before coupling.
    • High-pressure liquid chromatography (HPLC) is often employed to purify the synthesized peptide.
  2. Characterization:
    • Mass spectrometry is used to confirm the molecular weight and purity of the synthesized peptide.
    • Analytical techniques like HPLC ensure that the final product meets the required purity standards (typically >98%).
Molecular Structure Analysis

Structure

The molecular structure of gp100 (154-162) can be characterized by its linear sequence of amino acids, which contributes to its ability to bind with T cell receptors. The peptide's structure plays a crucial role in its recognition by immune cells.

Data

  • Molecular Formula: C₄₇H₆₃N₉O₉S
  • Molecular Weight: Approximately 1,020 Da
  • Amino Acid Sequence: KTWGQYWQV
Chemical Reactions Analysis

Reactions

gp100 (154-162) engages in various biochemical interactions, primarily with T cell receptors on cytotoxic T lymphocytes. This interaction is pivotal for the activation of T cells and subsequent immune responses against melanoma cells.

Technical Details

  1. Binding Affinity:
    • The binding affinity of gp100 (154-162) to T cell receptors can be assessed using competitive binding assays.
    • These assays typically involve measuring the inhibition of binding between labeled peptides and their respective receptors.
  2. Internalization Assays:
    • After binding, internalization assays can measure how effectively T cells take up the peptide-MHC complex, which is essential for T cell activation.
Mechanism of Action

Process

The mechanism by which gp100 (154-162) exerts its effects involves several steps:

  1. Presentation: The peptide binds to major histocompatibility complex class I molecules on antigen-presenting cells.
  2. Recognition: Cytotoxic T lymphocytes recognize the peptide-MHC complex via their T cell receptors.
  3. Activation: This recognition triggers T cell activation, leading to proliferation and differentiation into effector cells capable of targeting and killing melanoma cells.

Data

Studies have shown that T cells specific for gp100 can produce cytokines such as interferon-gamma upon stimulation with the peptide, indicating an active immune response against melanoma cells expressing this antigen.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when synthesized.
  • Solubility: Generally soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Peptides like gp100 (154-162) are stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity with specific antibodies and can form complexes with MHC molecules.
Applications

Scientific Uses

The primary applications of gp100 (154-162) are in cancer immunotherapy and vaccine development:

  1. Cancer Immunotherapy: It is utilized in therapeutic vaccines aimed at enhancing anti-tumor immunity in melanoma patients.
  2. Diagnostic Tools: The peptide can also be used in diagnostic assays to identify T cell responses in patients undergoing immunotherapy.
  3. Research Applications: It serves as a model antigen for studying T cell responses and developing new immunotherapeutic strategies against various cancers.
Immunogenic Profile of gp100 (154-162) in Melanoma Biology

Structural Determinants of HLA-A*0201-Restricted Epitope Presentation

The nonamer peptide gp100₁₅₄₋₁₆₂ (KTWGQYWQV) represents one of the most extensively characterized tumor-associated antigen epitopes in melanoma immunology. Its immunodominance is fundamentally governed by precise structural interactions with the HLA-A0201 molecule, the most prevalent class I major histocompatibility complex (MHC) allele among melanoma patients. Biophysical analyses reveal that gp100₁₅₄₋₁₆₂ adopts an arched conformation within the HLA-A0201 binding groove, with key anchor residues facilitating stable presentation. Position 2 (Threonine) and the C-terminal position 9 (Valine) serve as primary anchors, engaging the B and F pockets of the HLA-A0201 peptide-binding cleft, respectively. Threonine at P2 forms hydrogen bonds with conserved residues at positions HLA-A0201 His9 and Glu63, while Valine at P9 anchors deeply into the hydrophobic F pocket formed by residues HLA-A*0201 Tyr116, Tyr123, and Trp147 [1] [4].

Secondary anchor residues further optimize this interaction: Tryptophan at P4 and Tyrosine at P7 project upward toward the T-cell receptor (TCR) interface, creating distinctive topological features essential for TCR recognition. This structural configuration results in a stable peptide-MHC (pMHC) complex with a dissociation half-life exceeding 6 hours – significantly longer than many other melanoma-associated epitopes like the native gp100₂₀₉₋₂₁₇ complex which dissociates rapidly [1] [6]. Mass spectrometry studies quantifying HLA-A0201-bound peptides from melanoma cells consistently identified gp100₁₅₄₋₁₆₂ as among the most abundantly presented epitopes, accounting for approximately 15-30% of total gp100-derived peptide presentation [1] [10]. This abundance correlates directly with its immunodominance, as gp100₁₅₄₋₁₆₂-specific cytotoxic T lymphocytes (CTLs) are frequently expanded in both tumor-infiltrating lymphocytes (TILs) and peripheral blood of HLA-A0201⁺ melanoma patients [4] [5].

Table 1: Structural Features of gp100₁₅₄₋₁₆₂-HLA-A0201 Interaction*

Structural ElementResidue PositionInteraction with HLA-A*0201Functional Significance
Primary Anchor P2Threonine (T)Hydrogen bonding with His9/Glu63High-affinity B-pocket engagement
Primary Anchor P9Valine (V)Hydrophobic insertion into F-pocketComplex stability & half-life
Secondary Anchor P4Tryptophan (W)Solvent exposureTCR contact point
Secondary Anchor P7Tyrosine (Y)Solvent exposureTCR contact point
Peptide BackboneArched conformationα1/α2 helix contactsOptimal TCR docking geometry

TCR engagement studies demonstrate that this pMHC complex activates a diverse repertoire of tumor-reactive T cells. Comprehensive epitope mapping of melanoma TILs using peptide-exchangeable pHLA multimers revealed that gp100₁₅₄₋₁₆₂-specific T cells constitute a significant proportion of antigen-specific populations, exhibiting potent IFN-γ secretion and cytolytic activity upon recognition of naturally processed epitopes on melanoma cells [10]. The structural fidelity of this interaction thus underpins its prominence in both natural antitumor immunity and therapeutic vaccine design strategies targeting melanoma.

Role of Antigen Processing Machinery in gp100 (154-162) Epitope Generation

The efficient generation and presentation of gp100₁₅₄₋₁₆₂ epitope depend critically on coordinated intracellular processing events mediated by the antigen processing machinery (APM). Proteasomal cleavage represents the initial determinative step, with in vitro digestion studies demonstrating that the flanking sequences of gp100₁₅₀₋₁₆₆ fragment yield the KTWGQYWQV nonamer at significantly higher efficiency (∼40%) compared to other potential epitopes like gp100₂₀₉₋₂₁₇ (<10%) [1] [3]. This efficiency stems from favorable proteasomal cleavage motifs: Lys¹⁵⁰ provides a tryptic cleavage site (basic residue preference), while Gln¹⁶² is preceded by aromatic residues (tryptophan and tyrosine) favored by chymotryptic proteasomal activity. Mass-spectrometric evaluation of naturally processed peptides eluted from melanoma cell lines confirmed these in vitro findings, with gp100₁₅₄₋₁₆₂ consistently identified as a dominant naturally processed form [1].

Following proteasomal liberation, the peptide undergoes transporter associated with antigen processing (TAP)-mediated translocation into the endoplasmic reticulum (ER). gp100₁₅₄₋₁₆₂ exhibits moderate TAP affinity (IC₅₀ ≈ 250 nM), substantially higher than the low-TAP-affinity epitope gp100₂₈₀₋₂₈₈ (IC₅₀ > 500 nM). This facilitates efficient peptide flux into the ER lumen, though not reaching the levels observed for viral epitopes with optimized TAP-binding motifs [3]. Within the ER, the peptide undergoes N-terminal trimming by ER aminopeptidases. The precursor peptide RQKTWGQYWQV (gp100₁₅₁₋₁₆₂) has been identified as a major substrate, with ER-resident aminopeptidase 1 (ERAP1) sequentially cleaving N-terminal arginine and glutamine to yield the mature KTWGQYWQV epitope. Knockdown studies confirm ERAP1's critical role, with >80% reduction in surface presentation observed upon ERAP1 inhibition in melanoma cells [9].

Table 2: Antigen Processing Parameters for gp100₁₅₄₋₁₆₂ Generation

Processing StepKey FeaturesEfficiency MetricBiological Consequence
Proteasomal CleavageFavored chymotryptic C-terminal cleavage after Q¹⁶²; Tryptic N-terminal cleavage after K¹⁵³∼40% yield from precursor proteinHigh epitope abundance relative to other gp100 epitopes
TAP TransportModerate affinity (IC₅₀ ≈ 250 nM)Intermediate transport efficiencyLess ER translocation limitation than subdominant epitopes
ER TrimmingERAP1-dependent removal of N-terminal R¹⁵¹/Q¹⁵²>80% reduction with ERAP1 inhibitionCritical final processing step
MHC LoadingOptimal anchor residues (P2-T, P9-V)High-affinity binding (KD ≈ 100 nM)Stable complex formation and extended surface presentation

This streamlined processing pathway culminates in the high-density presentation observed on melanoma cells. Quantitative mass spectrometry indicates approximately 50-200 complexes per cell for gp100₁₅₄₋₁₆₂, exceeding the presentation density of other gp100-derived epitopes such as gp100₂₀₉₋₂₁₇ and gp100₂₈₀₋₂₈₈ by 3-10 fold [1] [10]. Such abundant presentation provides a structural basis for the epitope's immunodominance, enabling efficient T-cell recognition even when TCR avidity is suboptimal. However, despite this efficient processing, central and peripheral tolerance mechanisms limit the functional avidity of gp100₁₅₄₋₁₆₂-reactive T cells, contributing to the observed limitations in therapeutic efficacy when targeting this self-antigen [5] [6].

Comparative Stability of Native vs. Modified gp100 Peptide-MHC Complexes

The therapeutic limitations observed with native gp100 epitopes have spurred extensive efforts to engineer modified peptides with enhanced immunogenicity. While gp100₁₅₄₋₁₆₂ exhibits superior intrinsic stability among native gp100 epitopes, its pMHC stability is substantially lower than engineered analogs of other gp100 epitopes. Comparative analyses reveal critical differences in complex half-life: the native gp100₁₅₄₋₁₆₂-HLA-A*0201 complex displays a dissociation half-life (t₁/₂) of approximately 6-8 hours. In contrast, the anchor-modified gp100₂₀₉₋₂₁₇(210M) (IMDQVPFSV) exhibits dramatically enhanced stability with a t₁/₂ exceeding 48 hours [6] [9].

This stability differential originates from fundamental biophysical differences in peptide-MHC interactions. Surface plasmon resonance (SPR) measurements demonstrate that the native gp100₁₅₄₋₁₆₂ binds HLA-A0201 with moderate affinity (KD ≈ 100 nM), whereas the modified gp100₂₀₉₋₂₁₇(210M) exhibits approximately 9-fold higher affinity (KD ≈ 11 nM) due to optimized anchor residue engagement [3] [6]. Specifically, the substitution of threonine at P2 with methionine enhances interactions with the B pocket of HLA-A0201 – methionine's larger hydrophobic side chain fills the B pocket more completely, establishing additional van der Waals contacts with HLA-A0201 residues Phe9, Tyr99, and Leu156. Thermal denaturation studies corroborate these findings, showing the gp100₂₀₉₋₂₁₇(210M)-HLA-A0201 complex remains stable up to 55°C, while the native gp100₁₅₄₋₁₆₂ complex denatures at 48°C [9].

Table 3: Biophysical and Immunological Properties of Native vs. Modified gp100 Epitopes

ParameterNative gp100₁₅₄₋₁₆₂Anchor-Modified gp100₂₀₉₋₂₁₇(210M)
Amino Acid SequenceKTWGQYWQVIMDQVPFSV
HLA-A*0201 Affinity (KD)∼100 nM∼11 nM
Dissociation Half-life (t₁/₂)6-8 hours>48 hours
Thermal Stability (°C)48°C55°C
TCR Recognition EfficiencyModerateEnhanced
CTL Priming Efficiency In VivoLowHigh
Structural Basis of StabilityConventional anchor bindingOptimized B-pocket occupancy by methionine at P2

These biophysical advantages translate directly to enhanced immunological properties. The prolonged half-life of modified peptide-MHC complexes significantly extends the duration of T-cell receptor engagement, facilitating more effective immunological synapse formation and T-cell activation. In HLA-A*0201-transgenic murine models, vaccination with anchor-modified gp100₂₀₉₋₂₁₇(210M) elicited robust CD8⁺ T-cell responses against the native gp100₂₀₉₋₂₁₇ epitope, whereas vaccination with the native peptide or full-length gp100 protein failed to induce detectable responses [3] [6]. This demonstrates that the enhanced stability of modified complexes overcomes immunological tolerance barriers that constrain responses to native self-epitopes.

Despite these advantages for other gp100 epitopes, modification of gp100₁₅₄₋₁₆₂ has proven challenging due to its critical solvent-exposed residues (P4-W and P7-Y) that directly engage TCRs. Substitutions at these positions often abrogate TCR recognition even when MHC binding is enhanced. Consequently, gp100₁₅₄₋₁₆₂ remains utilized predominantly in its native form in clinical settings. Clinical trials employing autologous T-cell clones specific for native gp100₁₅₄₋₁₆₂ demonstrated successful engraftment in 53% of patients and induced vitiligo in 73%, confirming in vivo functionality. However, objective tumor responses were minimal, highlighting the therapeutic limitations of targeting this self-antigen even with abundant presentation [5] [10]. These findings underscore the complex interplay between pMHC stability, TCR avidity, and tolerance mechanisms in determining the clinical efficacy of melanoma immunotherapy targeting gp100 epitopes.

Properties

Product Name

gp100 (154-162)

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